molecular formula C12H18O5 B13755773 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol CAS No. 7271-80-9

2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol

Cat. No.: B13755773
CAS No.: 7271-80-9
M. Wt: 242.27 g/mol
InChI Key: AAQFEENIXHFFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol is a high-purity chemical compound supplied for Research Use Only. It is strictly intended for laboratory research and not for human or veterinary diagnostic or therapeutic uses. This compound features a propane-1,3-diol core symmetrically substituted with hydroxymethyl and 2-methoxyphenoxymethyl groups. The presence of the 2-methoxyphenoxy moiety is a key structural feature shared with various specialized phytochemicals. For instance, extracts from maple syrup and maple trees, which are a rich source of bioactive phenols, contain compounds with similar methoxyphenol and propanediol substructures . These related compounds have been investigated for a range of biological activities, including antioxidant effects, inhibition of enzymes like alpha-glucosidase, and anti-proliferative activity against cancer cells . Researchers can explore this compound as a building block in organic synthesis or as a standard in analytical chemistry for the study of complex natural product extracts. While specific mechanistic and application data for this exact molecule may be limited in the current literature, its structure suggests potential utility in the fields of medicinal chemistry and phytochemical research. Researchers are encouraged to consult the scientific literature for the latest findings on related polyphenolic compounds and their applications.

Properties

CAS No.

7271-80-9

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

2-(hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol

InChI

InChI=1S/C12H18O5/c1-16-10-4-2-3-5-11(10)17-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3

InChI Key

AAQFEENIXHFFDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(CO)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the methoxyphenoxy group: This step involves the reaction of a phenol derivative with methanol in the presence of an acid catalyst.

    Attachment of the hydroxymethyl group: This can be achieved through a hydroxymethylation reaction using formaldehyde and a base.

    Final assembly: The final step involves the coupling of the intermediate products under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) in an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce simpler alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its therapeutic properties and potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several lignin model compounds and natural products, differing primarily in substituent groups, stereochemistry, and functionalization patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Formula Key Differences Source/Application Key Findings
2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol - 2-hydroxymethyl
- 2-(2-methoxyphenoxy)methyl
C₁₃H₂₀O₆ Reference compound Synthetic lignin models Degraded by Pseudomonas acidovorans; used in lignin depolymerization studies .
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (GGE) - 1-(4-hydroxy-3-methoxyphenyl)
- 2-(2-methoxyphenoxy)
C₁₈H₂₂O₇ Additional phenolic hydroxyl group Lignin β-O-4 models Substrate for bacterial dehydrogenases; undergoes oxidative Cα–Cβ bond cleavage .
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol - 1-(3,4-dimethoxyphenyl)
- 2-(2-methoxyphenoxy)
C₁₉H₂₄O₇ Methoxy groups at C3 and C4 of phenyl ring Synthetic lignin models Resistant to non-enzymatic degradation; requires catalytic systems (e.g., vanadium-oxo) for bond cleavage .
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol - 2-(4-(3-hydroxypropyl)-2-methoxyphenoxy) C₁₄H₂₂O₆ Hydroxypropyl side chain at C4 of phenyl ring Natural product (e.g., Ficus pumila, Croton spp.) Exhibits antioxidant activity; isolated from plant extracts .
erythro-1-(4-Hydroxy-3-methoxyphenyl)-2-{4-[2-formyl-(E)-vinyl]-2-methoxyphenoxy}-propane-1,3-diol - Formylvinyl group at C4 of phenyl ring C₂₁H₂₄O₈ Extended conjugated side chain Hydnocarpus anthelminthica Rare natural lignan; structural complexity limits enzymatic degradation .

Key Comparative Insights

Substituent Effects on Reactivity: The presence of a phenolic hydroxyl group (as in GGE) enhances oxidative cleavage susceptibility compared to fully methoxylated analogs . Hydroxypropyl side chains (e.g., in 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol) increase hydrophilicity and antioxidant capacity, making them prevalent in plant secondary metabolites . Methoxy groups at C3/C4 positions (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol) stabilize the aryl ether bond, requiring stronger catalytic systems for depolymerization .

Biological Degradation: Pseudomonas acidovorans preferentially degrades compounds with free phenolic groups (e.g., GGE) over methoxylated analogs, highlighting the role of hydroxylation in microbial metabolism . Synthetic analogs lacking hydroxyl groups are recalcitrant to bacterial degradation but respond to abiotic catalysts like vanadium-oxo complexes .

Natural vs. Synthetic Analogs :

  • Natural derivatives (e.g., from Ficus pumila or Croton spp.) often feature hydroxypropyl or conjugated side chains , which are absent in synthetic lignin models. These structural variations correlate with bioactivity in plant defense mechanisms .
  • Synthetic analogs are optimized for studying lignin’s β-O-4 linkage, while natural compounds are explored for pharmacological applications (e.g., hepatoprotection, antioxidant effects) .

Q & A

Q. What methodologies assess environmental persistence in aquatic systems?

  • Testing : Follow OECD 301F (ready biodegradability) with HPLC-MS to track parent compound depletion.
  • QSAR Modeling : Use EPI Suite to estimate half-life in water (t1/2t_{1/2}) and bioaccumulation potential (BCF). Mitigate ecotoxicity by modifying hydroxyl/methoxy ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.